N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide
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Overview
Description
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Mechanism of Action
Target of Action
Similar compounds have shown activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have been known to inhibit certain cellular processes, leading to their anticancer activity .
Biochemical Pathways
Similar compounds have been reported to have anticancer activity, suggesting they may affect pathways related to cell proliferation and survival .
Result of Action
Compounds with similar structures have demonstrated good to moderate anticancer activity .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, pH, and the presence of other substances .
Preparation Methods
The synthesis of N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through various methods, including cyclization reactions of appropriate precursors under specific conditions Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being explored for its potential as an antitumor agent and enzymatic inhibitor.
Industry: It is used in the development of new materials with unique photophysical properties.
Comparison with Similar Compounds
N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against certain enzymes.
Pyrazolo[4,3-e][1,2,4]triazine: Exhibits significant antitumor activity.
Thieno[2,3-b]pyridine: Used in the development of new pharmaceuticals
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-8-14-17-9-12(10-19(14)18-11)4-3-7-16-15(20)13-5-2-6-13/h8-10,13H,2-7H2,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIVHRQJYLRLGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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